

# Disperse Violet 8: A Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: Disperse violet 8

Cat. No.: B15555341

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## Introduction

**Disperse Violet 8**, an anthraquinone-based dye, is primarily utilized in the textile industry for coloring synthetic fibers. Its chemical structure, characterized by a substituted anthraquinone core, gives rise to its distinct violet hue. Understanding the absorption and emission spectral properties of such dyes is crucial for various scientific and industrial applications, including quality control in dyeing processes, development of new dye molecules, and potential, albeit less common, applications in biomedical research as a fluorescent probe. This technical guide provides an in-depth overview of the core spectral characteristics of **Disperse Violet 8**, methodologies for their determination, and a generalized framework for related experimental workflows.

While specific quantitative spectral data for **Disperse Violet 8** (CAS No. 82-33-7) is not readily available in publicly accessible literature, this guide will draw upon the known properties of anthraquinone dyes to provide a comprehensive theoretical and practical framework.

## Core Concepts: Absorption and Emission Spectroscopy

The color of a dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum. When a molecule absorbs a photon of light, an electron is promoted

from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light that are absorbed are dictated by the molecule's chemical structure. The remaining wavelengths are reflected or transmitted, resulting in the color we perceive.

Fluorescence emission, on the other hand, is the process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to its ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

## Physicochemical Properties of Disperse Violet 8

A summary of the key physicochemical properties of **Disperse Violet 8** is presented in the table below.

Property	Value	Reference
Chemical Name	1,4-diamino-5-nitro-9,10-anthracenedione	[1]
CAS Number	82-33-7	[2]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub>	[1][2]
Molecular Weight	283.24 g/mol	[2]
Chemical Class	Anthraquinone Dye	[2]
Physical Appearance	Dark blue powder	[2]
Solubility	Soluble in ethanol, acetone, and benzene	[2]

## Spectral Properties of Anthraquinone Dyes

Anthraquinone dyes are known for their characteristic absorption and emission profiles, which are heavily influenced by the nature and position of substituent groups on the anthraquinone core. Electron-donating groups, such as the amino (-NH<sub>2</sub>) groups present in **Disperse Violet 8**, typically cause a bathochromic (red) shift in the absorption maximum, moving it towards longer wavelengths in the visible spectrum.

While specific data for **Disperse Violet 8** is unavailable, a related compound, Disperse Violet 26, exhibits a maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of 545 nm.[3] This provides a reasonable estimate for the expected absorption region of **Disperse Violet 8**. The presence of both amino and nitro groups in **Disperse Violet 8** would likely result in a complex absorption spectrum with a principal absorption band in the green-yellow region of the visible spectrum, leading to its violet appearance.

The fluorescence properties of anthraquinone dyes are also highly variable and depend on their molecular structure. Many anthraquinone derivatives are fluorescent, and their emission spectra can be tuned by modifying the substituent groups.

## Experimental Protocol for Spectral Characterization

The following provides a detailed methodology for the determination of the absorption and emission spectra of a dye such as **Disperse Violet 8**.

### Sample Preparation

- **Solvent Selection:** Choose a solvent in which the dye is readily soluble and that is transparent in the spectral region of interest. Based on its known solubility, ethanol, acetone, or benzene are suitable choices for **Disperse Violet 8**.<sup>[2]</sup> Spectroscopic grade solvents should be used to minimize interference from impurities.
- **Concentration:** Prepare a stock solution of the dye with a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration for spectral measurements. For absorption spectroscopy, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law. For fluorescence spectroscopy, more dilute solutions are typically used to avoid inner filter effects.

### Absorption Spectroscopy

- **Instrumentation:** A UV-Visible spectrophotometer is used to measure the absorption spectrum.
- **Procedure:**

- Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
- Set the desired wavelength range for the scan (e.g., 300-800 nm for a violet dye).
- Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
- Rinse the cuvette with a small amount of the dye solution before filling it with the sample.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and record the absorbance value at this wavelength.
- If the molar extinction coefficient ( $\epsilon$ ) is to be determined, use the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

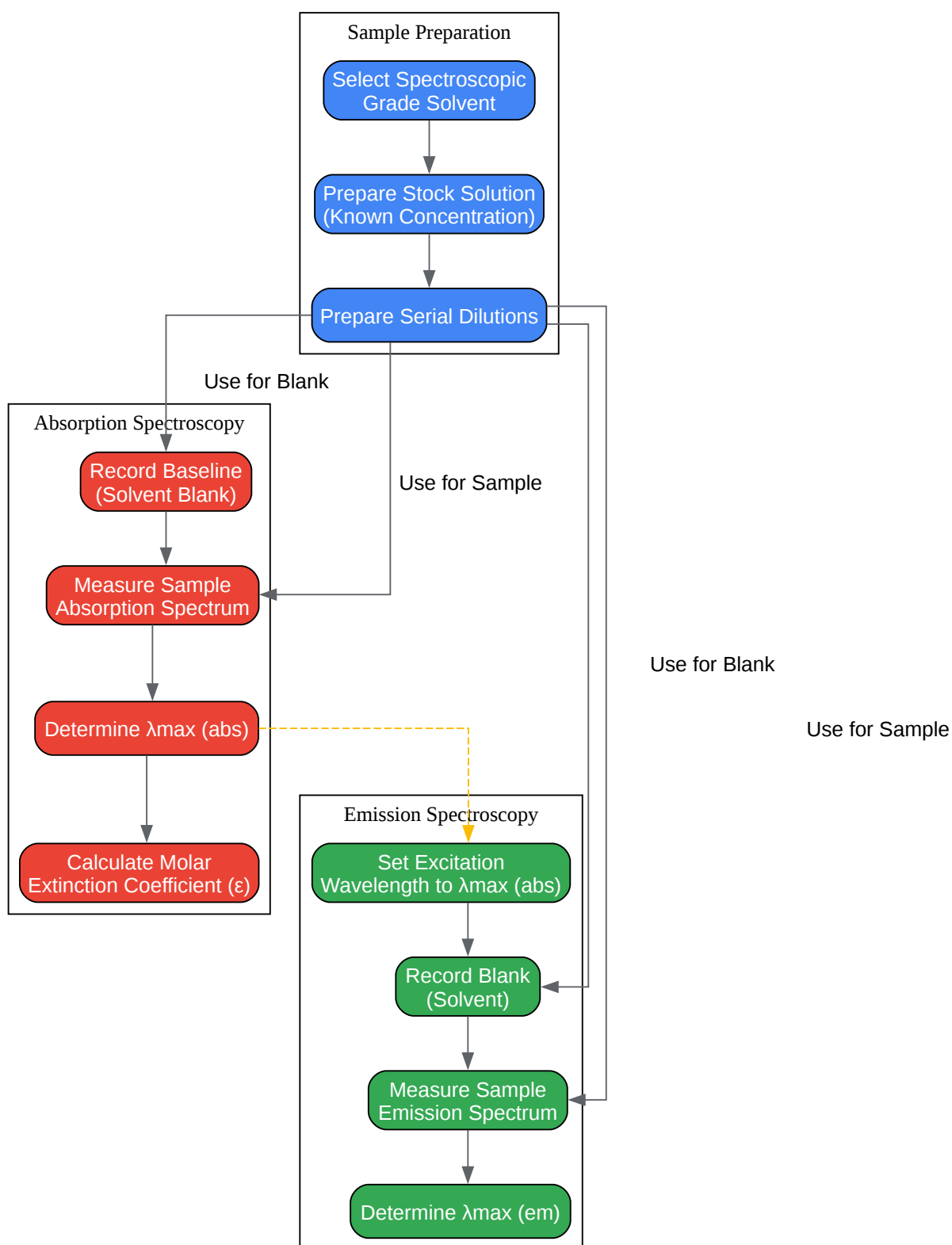
## Emission Spectroscopy

- Instrumentation: A spectrofluorometer is used to measure the emission spectrum.
- Procedure:
  - Turn on the spectrofluorometer and allow the lamp to warm up.
  - Set the excitation wavelength to the  $\lambda_{\text{max}}$  determined from the absorption spectrum.
  - Set the desired emission wavelength range for the scan. This range should start at a wavelength longer than the excitation wavelength and extend to cover the expected emission profile.
  - As with absorption spectroscopy, first record a blank spectrum using a cuvette filled with the pure solvent to account for any background fluorescence or Raman scattering from the solvent.

- Record the emission spectrum of the dye solution.
- Identify the wavelength of maximum emission intensity ( $\lambda_{em}$ ).

## Experimental Workflow

The logical flow of the experimental protocol for determining the absorption and emission spectra of a dye can be visualized as follows:



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**Caption:** Workflow for determining the absorption and emission spectra of a dye.

## Conclusion

This technical guide has outlined the fundamental principles and a detailed experimental approach for characterizing the absorption and emission spectra of **Disperse Violet 8**. While specific spectral data for this particular dye remain elusive in the reviewed literature, the provided information on the general properties of anthraquinone dyes and the comprehensive experimental protocol offer a solid foundation for researchers and scientists to conduct their own spectral analyses. The methodologies described are crucial for quality control, research, and the potential development of novel applications for this class of dyes.

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## References

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